molecular formula C21H24N2O4 B244114 ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B244114
M. Wt: 368.4 g/mol
InChI Key: WSYBTLRXYQMPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with the molecular formula C21H24N2O4 and a molecular weight of 368.4 g/mol. This compound is characterized by the presence of an ester functional group, a morpholine ring, and a benzoyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often include:

    Reagents: Carboxylic acid, alcohol, acid catalyst (e.g., sulfuric acid)

    Temperature: Typically around 60-80°C

    Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The benzoyl and morpholine moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with a similar ester functional group but lacking the benzoyl and morpholine moieties

    Methyl 4-morpholinylbenzoate: Contains a morpholine ring but differs in the ester and benzoyl substituents

    Ethyl 4-(methylbenzoyl)amino benzoate: Similar structure but with variations in the benzoyl and ester groups

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 5-[(2-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-16(8-9-19(18)23-10-12-26-13-11-23)22-20(24)17-7-5-4-6-15(17)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,24)

InChI Key

WSYBTLRXYQMPHX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3

Origin of Product

United States

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